3-Cyclopropoxy-5-iodoisonicotinic acid
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Overview
Description
3-Cyclopropoxy-5-iodoisonicotinic acid: is an organic compound with the molecular formula C9H8INO3 It is a derivative of isonicotinic acid, featuring a cyclopropoxy group at the 3-position and an iodine atom at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-iodoisonicotinic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, followed by a nucleophilic substitution reaction to introduce the cyclopropoxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-iodoisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-Cyclopropoxy-5-iodoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-iodoisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Isonicotinic Acid: A precursor to 3-Cyclopropoxy-5-iodoisonicotinic acid, differing by the absence of the cyclopropoxy and iodine substituents.
Nicotinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position instead of the 4-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: this compound is unique due to the presence of both the cyclopropoxy and iodine substituents, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H8INO3 |
---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8INO3/c10-6-3-11-4-7(8(6)9(12)13)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
HWSZISPMZFVWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2C(=O)O)I |
Origin of Product |
United States |
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